Benzyl 2-(2-fluoro-6-formylphenoxy)acetate
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Overview
Description
Benzyl 2-(2-fluoro-6-formylphenoxy)acetate is an organic compound with a complex structure that includes a benzyl group, a fluoro-substituted phenyl ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-fluoro-6-formylphenoxy)acetate typically involves the esterification of 2-(2-fluoro-6-formylphenoxy)acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-fluoro-6-formylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 2-(2-fluoro-6-carboxyphenoxy)acetic acid.
Reduction: Benzyl 2-(2-fluoro-6-hydroxymethylphenoxy)acetate.
Substitution: Benzyl 2-(2-substituted-6-formylphenoxy)acetate, where the substituent depends on the nucleophile used.
Scientific Research Applications
Benzyl 2-(2-fluoro-6-formylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-fluoro-6-formylphenoxy)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and formyl groups can influence its binding affinity and specificity towards these targets, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(2-chloro-6-formylphenoxy)acetate
- Benzyl 2-(2-bromo-6-formylphenoxy)acetate
- Benzyl 2-(2-methyl-6-formylphenoxy)acetate
Uniqueness
Benzyl 2-(2-fluoro-6-formylphenoxy)acetate is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to its chloro, bromo, or methyl analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
benzyl 2-(2-fluoro-6-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c17-14-8-4-7-13(9-18)16(14)21-11-15(19)20-10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQERPEDIWUNZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=C(C=CC=C2F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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